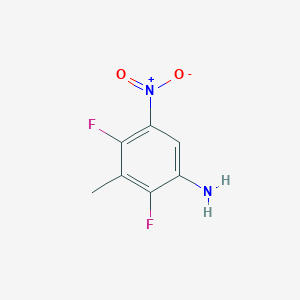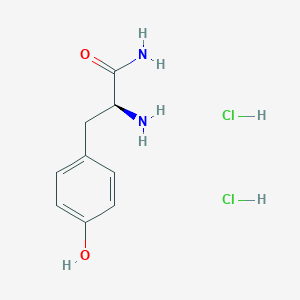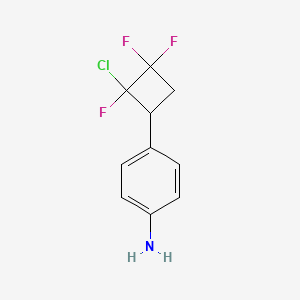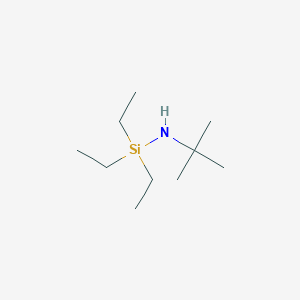![molecular formula C15H12F3NO4 B6297057 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene CAS No. 112704-23-1](/img/structure/B6297057.png)
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene, also known as 5-Nitro-2-TFMP, is an organic compound that has been studied for its potential uses in various scientific research applications. It is a derivative of the phenoxy group, which is a type of aromatic compound that is composed of an oxygen atom bonded to a benzene ring. 5-Nitro-2-TFMP has been studied for its ability to modulate the activity of various enzymes and proteins, as well as its ability to interact with other molecules.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP has been studied for its potential uses in various scientific research applications. It has been found to be a potent inhibitor of various enzymes, including phosphodiesterases, cyclooxygenases, and lipoxygenases. In addition, it has been found to interact with other molecules, such as proteins, to modulate their activity. Furthermore, it has been used to study the effects of various drugs on cellular processes.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes, such as phosphodiesterases, cyclooxygenases, and lipoxygenases. Additionally, it has been suggested that it may interact with other molecules, such as proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP are not fully understood. However, it has been suggested that it may modulate the activity of various enzymes and proteins, as well as interact with other molecules. Furthermore, it has been found to have anti-inflammatory and anti-oxidative effects in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP in lab experiments include its ability to modulate the activity of various enzymes and proteins, as well as its ability to interact with other molecules. Additionally, it is relatively stable and can be stored at room temperature. However, there are some limitations to using 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP in lab experiments. For example, it can be toxic at high concentrations, and it can be difficult to synthesize in large quantities.
Zukünftige Richtungen
There are many potential future directions for the use of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP in scientific research. For example, it could be used to study the effects of various drugs on cellular processes, or to develop new drugs that target specific enzymes or proteins. Additionally, it could be used to study the effects of various environmental factors on cellular processes. Furthermore, it could be used to develop new methods for synthesizing other organic compounds. Finally, it could be used to develop new methods for detecting and measuring the activity of various enzymes and proteins.
Synthesemethoden
The synthesis of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP is accomplished through a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of trifluoroethanol with p-nitrophenol in the presence of a base, such as potassium carbonate. This reaction yields an intermediate product, which is then reacted with a diazonium salt to yield the final product. The reaction takes place in an organic solvent, such as dichloromethane, and is typically performed at room temperature.
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-nitro-2-[4-(trifluoromethoxy)phenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4/c1-9-7-11(19(20)21)8-10(2)14(9)22-12-3-5-13(6-4-12)23-15(16,17)18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWARUQIDXFIMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C=C2)OC(F)(F)F)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


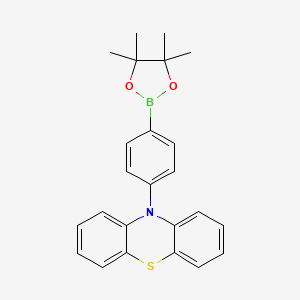
![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)
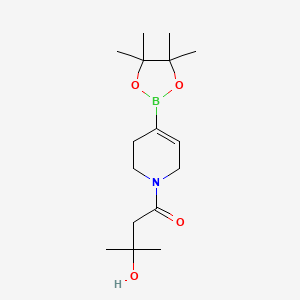
(4',6'-diphenyl[1,1':3',1''-terphenyl]-2'-olato)(2-methyl-2-phenylpropylidene) molybdenum(VI)](/img/structure/B6297001.png)

(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI)](/img/structure/B6297005.png)

